molecular formula C8H6F3NO2 B2459583 2-Hydroxy-5-(trifluoromethyl)benzamide CAS No. 933982-96-8

2-Hydroxy-5-(trifluoromethyl)benzamide

Cat. No.: B2459583
CAS No.: 933982-96-8
M. Wt: 205.136
InChI Key: FJHVFQGFTCVULB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzamide structure.

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)benzamide has diverse applications in scientific research:

Future Directions

The trifluoromethyl group, which is present in “2-Hydroxy-5-(trifluoromethyl)benzamide”, is a common feature in many FDA-approved drugs, indicating its importance in medicinal chemistry . Therefore, “this compound” and its derivatives may have potential applications in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group into a benzamide precursor. One common method is the radical trifluoromethylation of a suitable benzamide derivative. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes .

Comparison with Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzamide
  • 2-Hydroxy-3-(trifluoromethyl)benzamide
  • 2-Hydroxy-6-(trifluoromethyl)benzamide

Comparison: 2-Hydroxy-5-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVFQGFTCVULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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